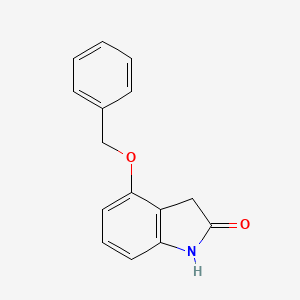

4-(Benzyloxy)indolin-2-one

CAS No.: 458526-10-8

Cat. No.: VC4242289

Molecular Formula: C15H13NO2

Molecular Weight: 239.274

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 458526-10-8 |

|---|---|

| Molecular Formula | C15H13NO2 |

| Molecular Weight | 239.274 |

| IUPAC Name | 4-phenylmethoxy-1,3-dihydroindol-2-one |

| Standard InChI | InChI=1S/C15H13NO2/c17-15-9-12-13(16-15)7-4-8-14(12)18-10-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17) |

| Standard InChI Key | KMXQQIBTRJERJG-UHFFFAOYSA-N |

| SMILES | C1C2=C(C=CC=C2OCC3=CC=CC=C3)NC1=O |

Introduction

Structural Characteristics and Physicochemical Properties

4-(Benzyloxy)indolin-2-one (IUPAC name: 4-phenylmethoxy-1,3-dihydroindol-2-one) possesses a molecular formula of and a molecular weight of 239.27 g/mol . The structure comprises an indolin-2-one backbone—a bicyclic system featuring a pyrrolidone ring fused to a benzene ring—with a benzyloxy (-OCHCH) substituent at the fourth position of the indole moiety.

Key Structural Features:

-

Indolin-2-one Core: The planar bicyclic system contains a ketone group at the 2-position, contributing to electrophilic reactivity at the α-carbon .

-

Benzyloxy Substituent: The ether-linked benzyl group enhances lipophilicity, potentially influencing membrane permeability in biological systems.

-

Tautomerism: The enol-keto tautomerism of the indolin-2-one core allows for dynamic structural interconversion, which may impact binding interactions in biological targets .

Table 1: Physicochemical Properties of 4-(Benzyloxy)indolin-2-one

The synthesis of 4-(Benzyloxy)indolin-2-one typically involves aldol condensation or nucleophilic aromatic substitution (SAr) reactions. A widely cited protocol involves the coupling of substituted indolin-2-ones with benzaldehyde derivatives under basic or catalytic conditions .

Representative Synthesis Protocol

-

Starting Materials:

-

Reaction Conditions:

-

Purification:

-

Yield: 45–85% (dependent on substituents and reaction optimization)

Mechanistic Insights:

The reaction proceeds via a base-catalyzed aldol condensation, where the enolate of the indolin-2-one attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone intermediate, which may undergo further tautomerization .

Chemical Reactivity and Derivative Formation

The compound’s reactivity is governed by two primary sites: the α,β-unsaturated ketone in the indolin-2-one core and the benzyloxy ether linkage.

Core Modifications

-

Michael Addition: The α,β-unsaturated system undergoes nucleophilic additions with amines or thiols, forming adducts with potential bioactivity .

-

Electrophilic Substitution: The indole benzene ring participates in halogenation or nitration at positions 5 or 7, guided by directing effects of the existing substituents .

Benzyloxy Group Transformations

-

Hydrogenolysis: Catalytic hydrogenation (Pd/C, H) cleaves the benzyl ether to yield 4-hydroxyindolin-2-one, a scaffold for further functionalization.

-

Etherification: Alkylation of the phenolic oxygen (post-debenzylation) introduces diverse alkyl or acyl groups .

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

-

1H NMR (DMSO-d6):

-

13C NMR:

Infrared Spectroscopy (IR)

-

Strong absorption bands at 1700–1680 cm (C=O stretch) and 1250–1200 cm (C-O-C ether stretch).

Applications in Drug Discovery

4-(Benzyloxy)indolin-2-one serves as a versatile intermediate in the synthesis of:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume